Bis(N,N-dibutylamine)-N,N'-disulfide-d36
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Overview
Description
Bis(N,N-dibutylamine)-N,N’-disulfide-d36 is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two N,N-dibutylamine groups connected by a disulfide bond. The “d36” designation indicates the presence of deuterium atoms, which are isotopes of hydrogen, making this compound particularly useful in certain types of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N,N-dibutylamine)-N,N’-disulfide-d36 typically involves the reaction of N,N-dibutylamine with carbon disulfide in the presence of a base such as triethylamine. The reaction is carried out in an ethanol solution at low temperatures (around 5°C) to ensure the stability of the intermediate products. Solid iodine is then added to the mixture, followed by a methanolic solution of iodine until the color disappears. The product is extracted with diethyl ether, washed with water, dried over sodium sulfate, and the solvent is evaporated to yield the final compound .
Industrial Production Methods
Industrial production of Bis(N,N-dibutylamine)-N,N’-disulfide-d36 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, temperature control, and extraction helps in achieving consistent results.
Chemical Reactions Analysis
Types of Reactions
Bis(N,N-dibutylamine)-N,N’-disulfide-d36 undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Bis(N,N-dibutylamine)-N,N’-disulfide-d36 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in studies involving protein folding and disulfide bond formation.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of rubber and plastics as a vulcanization accelerator and stabilizer.
Mechanism of Action
The mechanism of action of Bis(N,N-dibutylamine)-N,N’-disulfide-d36 involves the interaction of its disulfide bond with various molecular targets. In biological systems, the disulfide bond can undergo redox reactions, influencing protein structure and function. The compound can also act as a nucleophile, participating in substitution reactions that modify other molecules.
Comparison with Similar Compounds
Similar Compounds
Bis(N,N-dibutylthiocarbamoyl) Disulfide: Similar in structure but contains thiocarbamoyl groups instead of amine groups.
N,N-dibutylundecenamide: Another compound with N,N-dibutylamine groups but with different functional groups and applications.
Uniqueness
Bis(N,N-dibutylamine)-N,N’-disulfide-d36 is unique due to the presence of deuterium atoms, which makes it particularly useful in studies involving isotopic labeling. This property allows for detailed analysis of reaction mechanisms and molecular interactions.
Properties
IUPAC Name |
N-[[bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino]disulfanyl]-1,1,2,2,3,3,4,4,4-nonadeuterio-N-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)butan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N2S2/c1-5-9-13-17(14-10-6-2)19-20-18(15-11-7-3)16-12-8-4/h5-16H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJQNXUWYZXFIX-NTUWNVOTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)SSN(CCCC)CCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])SSN(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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